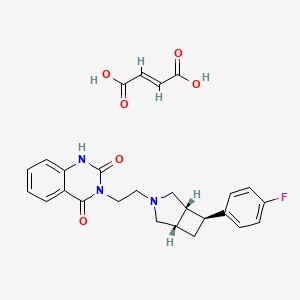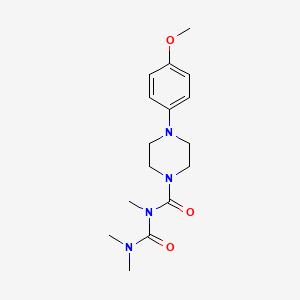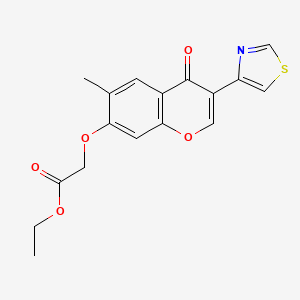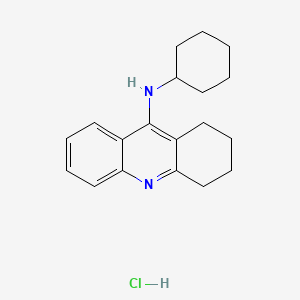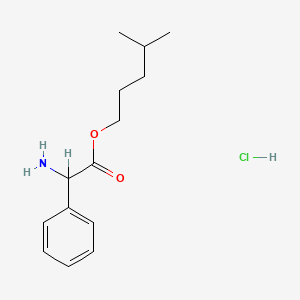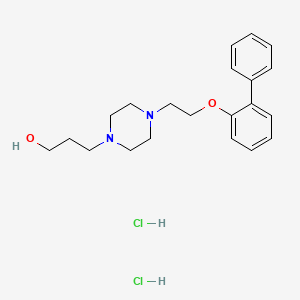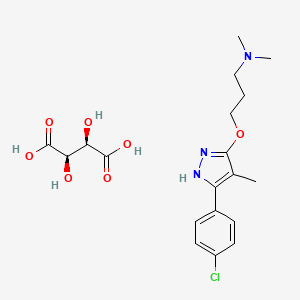
2-Chloro-3-isopropyl-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-isopropyl-6-methylphenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, known for its antiseptic and disinfectant properties. This compound is used in various applications, including pharmaceuticals, cosmetics, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-6-methylphenol typically involves the chlorination of 3-isopropyl-6-methylphenol. This reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-isopropyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
2-Chloro-3-isopropyl-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the production of preservatives and as a disinfectant in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Chloro-3-isopropyl-6-methylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. This compound targets both gram-positive and gram-negative bacteria, as well as fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antiseptic properties.
2-Chloro-6-methylphenol: Shares structural similarities but differs in the position of the isopropyl group.
Thymol (2-isopropyl-5-methylphenol): A natural phenol with antimicrobial properties.
Uniqueness
2-Chloro-3-isopropyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, isopropyl, and methyl groups enhances its antimicrobial efficacy compared to other similar compounds .
Propriétés
Numéro CAS |
70910-29-1 |
|---|---|
Formule moléculaire |
C10H13ClO |
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-chloro-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,1-3H3 |
Clé InChI |
COJGWGSVTCWAGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



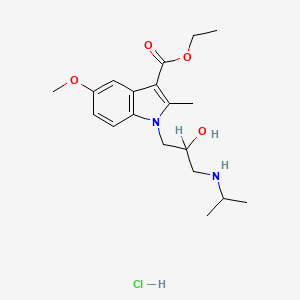

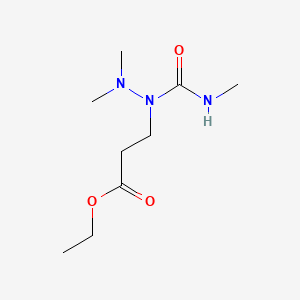

![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
